6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Pyrazin-2-ylmethyl Group: This step involves the nucleophilic substitution reaction between the pyrimidine derivative and pyrazin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological mechanisms.
Chemical Biology: The compound is utilized in chemical biology to explore its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also share structural similarities and have shown promise in various biological assays.
Uniqueness
6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrimidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12FN5 |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-(pyrazin-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H12FN5/c1-2-9-10(12)11(17-7-16-9)15-6-8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,16,17) |
InChI Key |
GKIZEZZAFLRLAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=NC=CN=C2)F |
Origin of Product |
United States |
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